molecular formula C7H8N4O2 B14158494 N-(2-Nitro-phenyl)-guanidine CAS No. 70973-04-5

N-(2-Nitro-phenyl)-guanidine

Cat. No.: B14158494
CAS No.: 70973-04-5
M. Wt: 180.16 g/mol
InChI Key: RHZVMRZLWGSBJS-UHFFFAOYSA-N
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Description

N-(2-Nitro-phenyl)-guanidine, typically supplied as its stable nitrate salt (CAS 70973-05-6), is a key chemical intermediate recognized for its utility in organic synthesis and drug discovery. This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including 3-amino-1,2,4-benzotriazine derivatives, which are of research interest for their potential physiological effects as bacteriostats, antimalarials, and fungicides . The reactivity of this molecule is governed by the electronic interplay between its electron-withdrawing nitro group and the guanidine functionality, making it a subject of kinetic and mechanistic studies . A significant application of this compound and its methylated analog (CAS 152460-08-7) is as a critical building block in pharmaceutical research, particularly as an intermediate in the synthesis of protein kinase inhibitors such as Imatinib, an anti-cancer medication . The guanidine group is highly basic, and the compound is often isolated as the nitrate salt, which is slightly soluble and facilitates easy purification and handling . Synthetic routes often start from 2-nitroaniline, with guanidinylation achieved using reagents like cyanamide or, alternatively, safer reagents like oxymethylisourea sulfate . This compound nitrate is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-nitrophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-7(9)10-5-3-1-2-4-6(5)11(12)13/h1-4H,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZVMRZLWGSBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311004
Record name N-(2-Nitrophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70973-04-5
Record name N-(2-Nitrophenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70973-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Nitrophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocarbamide Oxidation and Sulfonic Acid Intermediate Route

Primary Source : (EP0429619B1)
This method involves a two-step process:

  • Oxidation of Thiocarbamide Derivatives : Thiocarbamide (Formula II) is oxidized using hydrogen peroxide (H₂O₂) or peracids (e.g., peracetic acid) in the presence of sodium molybdate (Na₂MoO₄) as a catalyst. The reaction proceeds at 0–45°C to yield sulfonic acid derivatives (Formula III).
  • Coupling with Aniline Derivatives : The sulfonic acid intermediate reacts with 2-nitroaniline derivatives (Formula IV) in acetonitrile or dimethylformamide (DMF) under reflux. The reaction is accelerated by the electron-withdrawing sulfonic acid group, achieving yields >70%.

Key Advantages :

  • Avoids toxic byproducts (e.g., methyl mercaptan).
  • Scalable with short reaction times (4–6 hours).

Cyanamide-Mediated Condensation

Primary Sources : (CN104341387A), (CN103694145B)
This route employs 2-amino-4-nitrotoluene and cyanamide under acidic conditions:

  • Acid-Catalyzed Condensation : 2-Amino-4-nitrotoluene reacts with cyanamide in hydrochloric acid (HCl) at 60–65°C. The nitro group directs electrophilic substitution, forming the guanidine core.
  • Neutralization and Crystallization : The product is neutralized with sodium hydroxide (NaOH) to pH 8–8.5, yielding N-(2-nitro-phenyl)-guanidine with 97% purity.

Reaction Equation :
$$
\text{C}7\text{H}7\text{N}3\text{O}2 + \text{CH}2\text{N}2 \xrightarrow{\text{HCl}} \text{C}8\text{H}9\text{N}5\text{O}2 + \text{NH}_3
$$

Limitations :

  • Requires handling of corrosive HCl.
  • Cyanamide stability issues at elevated temperatures.

Chloronitroarene-Guanidine Hydrochloride Condensation

Primary Source : (CN113636958A)
A one-pot condensation of 2-chloro-4-nitrotoluene and guanidine hydrochloride in alcoholic solvents (e.g., ethanol):

  • Base-Mediated Reaction : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates guanidine hydrochloride, facilitating nucleophilic aromatic substitution (NAS) at the chloro position.
  • Crystallization : Post-reaction distillation removes solvents, and water addition precipitates the product (90% yield, 99% purity).

Optimized Conditions :

  • Molar Ratio : 1:1.3 (2-chloro-4-nitrotoluene:guanidine HCl).
  • Temperature : 40–50°C.

Nitroguanidine Reduction and Functionalization

Primary Source : (McKay 1952)
A classical approach involves:

  • Nitration of Guanidine : Guanidine nitrate is nitrated with mixed acid (H₂SO₄/HNO₃) at 25°C to form nitroguanidine.
  • Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, followed by coupling with 2-nitrobenzene derivatives.

Challenges :

  • Low yields (45–60%) due to over-reduction side reactions.
  • Requires high-pressure equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability Safety Concerns
Thiocarbamide Oxidation 70–75 >95 4–6 hours High Peracid handling
Cyanamide Condensation 97 99 15–20 hours Moderate Cyanamide toxicity
Chloronitroarene NAS 90 99 5–6 hours High NaOH/KOH corrosion
Nitroguanidine Reduction 45–60 85–90 24–48 hours Low High-pressure H₂

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : Dominates in cyanamide and chloronitroarene routes, where the nitro group activates the ring for attack by guanidine nucleophiles.
  • Oxidation-Reduction Dynamics : The thiocarbamide method leverages sulfonic acid intermediates to enhance reactivity, reducing energy barriers for coupling.

Chemical Reactions Analysis

1-[2-Nitrophenyl]guanidinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry N-(2-Nitro-phenyl)-guanidine serves as a precursor in synthesizing complex organic molecules. It is also involved in creating heterocyclic structures and can be used in cyclization reactions to form 1,2,4-benzotriazine 1-oxide rings .
  • Biology The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Inhibition of Rac1: Phenyl-guanidine derivatives, including this compound, can inhibit Rac1, a Rho GTPase cell protein. This inhibition blocks Rac1's interaction with guanosine exchange factors (GEFs) . Rac1 is involved in actin cytoskeleton reorganization, gene expression, cell cycle progression, and cell survival . Inhibiting Rac1 can be useful for treating conditions mediated by Rho GTPase cell proteins, particularly in aggressive and resistant tumors .
  • Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: this compound derivatives are used in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a compound with confirmed purity and efficiency .

Production Method for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

The production of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves reacting 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in dimethyl sulfoxide (DMSO) . The reaction is conducted in a pressure microwave reactor under specific conditions :

  • Reaction Chamber Pressure: 25 MPa
  • Flow Rate: 0.573 ml/min
  • Reagent Reactor Residence Time: 10 min
  • Chamber Temperature: 463K
  • Absorbed Power Volumetric Density: 52.35 W/cm3

The resulting product is then crystallized, rinsed, and dried to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with high efficiency and purity . In one experiment, the yield was 98.00 [w/w%] with a purity of 96.80%, confirmed by 1H NMR, GC-MS, and LC-MS techniques .

Table 1: Mole ratios of the substrates for four examined variants

Sample numberReagent 1 [mmol]Reagent 2 [mmol]NaOH [mmol]DMSO [ml]
154.7654.7555.0025
254.7454.7555.0025
327.3827.3855.0025
427.3827.3827.5025

Mechanism of Action

The mechanism of action of 1-[2-Nitrophenyl]guanidinium involves its interaction with molecular targets such as enzymes and receptors. The guanidinium group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its high basicity, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

Key Structural Features:

  • N-(2-Nitro-phenyl)-guanidine : Ortho-nitro substitution on phenyl ring.
  • 1-(3-Nitrophenyl)guanidine nitrate () : Meta-nitro substitution; forms a nitrate salt.
  • 1-(4-Nitrophenyl)guanidine nitrate () : Para-nitro substitution; higher symmetry may influence crystallinity.
  • CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine) (): Cyanoguanidine core with pyridyl and chlorophenoxy substituents.
  • CNS 5161 () : Diarylguanidine with methylthio and chloro substituents; developed as an NMDA receptor antagonist.

Structural Implications :

  • Functional Groups: Cyanoguanidines (e.g., CHS 828) exhibit modified electronic properties due to the cyano group, enhancing metabolic stability compared to nitro-substituted derivatives .

Physicochemical Properties

Compound Solubility Basicity (pKa) Key Substituents References
This compound Moderate in DMSO ~12.5 (guanidine) Ortho-NO₂
1-(4-Nitrophenyl)-guanidine nitrate High in polar solvents ~11.8 Para-NO₂, nitrate counterion
CHS 828 Low aqueous ~8.5 (cyanoguanidine) Pyridyl, chlorophenoxy
CNS 5161 Lipophilic ~10.2 Methylthio, chloro

Key Observations :

  • The ortho-nitro group in this compound reduces solubility compared to para-nitro analogs due to steric effects .
  • Cyanoguanidines like CHS 828 exhibit lower basicity, favoring membrane permeability and cellular uptake .

Antitumor and Antimicrobial Activity:

  • CHS 828 : Potent inhibitor of nicotinamide phosphoribosyltransferase (IC₅₀ ~10 nM), with efficacy in phase I/II trials .
  • N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine (): No inhibition of MMP-9 (IC₅₀ >100 μM), highlighting selectivity challenges in guanidine-based drug design .
  • Dithiazole-guanidine hybrids () : Moderate antimicrobial activity (MIC ~50 μg/mL) and analgesic effects in rodent models .

Receptor Binding and Imaging:

  • CNS 5161 : High affinity for NMDA receptors (Ki ~15 nM), used in PET imaging .
  • This compound: No direct activity data provided, but structural analogs like LQOF-G1 (4-nitrophenyl derivative) show anti-leishmanial activity (IC₅₀ ~20 μM) .

Activity Trends :

  • Substituent position critically affects target engagement. Para-nitro derivatives (e.g., LQOF-G1) exhibit better bioactivity than ortho analogs in some contexts .
  • Lipophilic groups (e.g., methylthio in CNS 5161) enhance CNS penetration and receptor binding .

Q & A

Q. Basic

  • IR Spectroscopy : Analyze stretching vibrations for guanidine groups (N–H: ~3,275 cm⁻¹; C=O: ~1,730 cm⁻¹) and nitro groups (N–O: ~1,520–1,350 cm⁻¹) .
  • NMR Spectroscopy : Key signals include aromatic proton resonances (δ 7.5–8.5 ppm for nitroaryl groups) and guanidine NH protons (δ 10–12 ppm). 13C NMR^{13}\text{C NMR} should confirm sp² carbons adjacent to nitro groups (~150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the nitro-phenyl-guanidine backbone .

What in vitro bioactivity screening approaches are recommended for assessing the pharmacological potential of this compound derivatives?

Q. Basic

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric methods to test inhibition of targets like acetylcholinesterase or kinases, with IC₅₀ calculations .
  • Antimicrobial Screening : Employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls to evaluate selectivity .

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and redox behavior. For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in electrophilic substitutions . Solvent effects (PCM model) and thermochemical analysis (atomization energies) validate experimental observations .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of this compound?

Q. Advanced

  • Benchmarking : Compare DFT-predicted reaction pathways (activation energies, intermediates) with kinetic data (e.g., Arrhenius plots) from controlled experiments .
  • Crystallographic Validation : X-ray diffraction identifies bond lengths/angles (e.g., C–N distances in guanidine moieties) to assess deviations from computational models .
  • Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate substituent effects (Hammett constants) with experimental reactivity trends .

What crystallographic techniques are critical for determining the hydrogen-bonding networks and supramolecular assembly of this compound?

Advanced
Single-crystal X-ray diffraction (SC-XRD) resolves intramolecular interactions, such as C–H···O hydrogen bonds between nitro groups and adjacent aryl hydrogens, which stabilize supramolecular dimers or chains . Refinement software (e.g., SHELXL) models thermal displacement parameters (Uiso) and anisotropic displacement for non-H atoms. Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., O···H, N···H) to crystal packing .

How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?

Q. Advanced

  • Solvent Selection : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or water .
  • Catalyst Design : Use recyclable catalysts (e.g., PPI) or heterogeneous catalysts (e.g., zeolites) to minimize waste .
  • Energy Efficiency : Microwave irradiation reduces reaction times (10–30 minutes vs. hours) and energy consumption by 40–60% .

What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound, and how can these be methodologically addressed?

Q. Advanced

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Monitor metabolites (e.g., hydroxylated derivatives) using HPLC .
  • Toxicity Screening : Conduct acute/chronic toxicity studies (OECD guidelines) to identify off-target effects.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement in disease-relevant pathways .

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